![molecular formula C17H14N2O3 B14013072 2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole CAS No. 67133-30-6](/img/structure/B14013072.png)
2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- is a complex organic compound characterized by its unique structure, which includes a benzopyrano and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various chemical reactions, including:
- Oxidation : It can be oxidized under specific conditions to form corresponding oxides.
- Reduction : Reduction reactions can convert nitro groups to amines.
- Substitution : Electrophilic and nucleophilic substitution reactions can modify the aromatic ring.
- Oxidation : Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
- Substitution : Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, it can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Medicine: Medicinally, this compound may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry: In industry, it can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds:
- Dichloroaniline : Aniline derivatives with chlorine substitutions.
- Bioplastics : Polymers derived from renewable sources with potential biodegradability.
Uniqueness: What sets 1Benzopyrano[4,3-b]pyrrole, 2,3,3a,4-tetrahydro-2-(4-nitrophenyl)- apart is its unique ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, from drug development to material science.
Properties
CAS No. |
67133-30-6 |
|---|---|
Molecular Formula |
C17H14N2O3 |
Molecular Weight |
294.30 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-2,3,3a,4-tetrahydrochromeno[4,3-b]pyrrole |
InChI |
InChI=1S/C17H14N2O3/c20-19(21)13-7-5-11(6-8-13)15-9-12-10-22-16-4-2-1-3-14(16)17(12)18-15/h1-8,12,15H,9-10H2 |
InChI Key |
XCXLDOAETOHPKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2=NC1C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1H-benzimidazol-2-yl)phenoxy]ethyl methanesulfonate](/img/structure/B14012992.png)
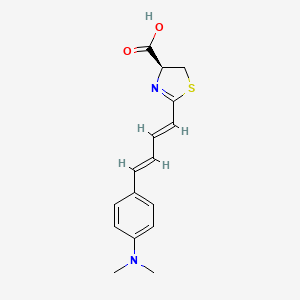
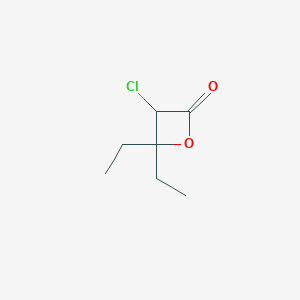
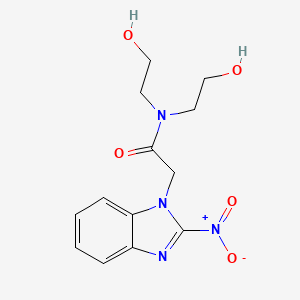
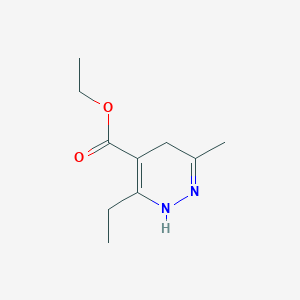

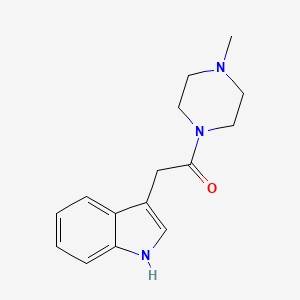

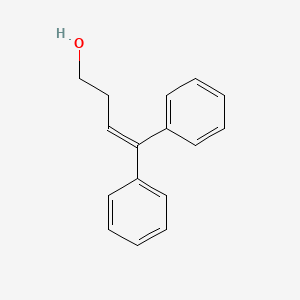
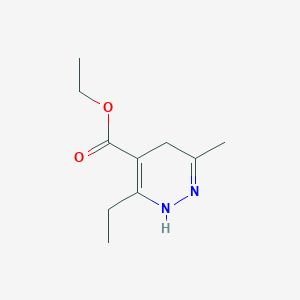
![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
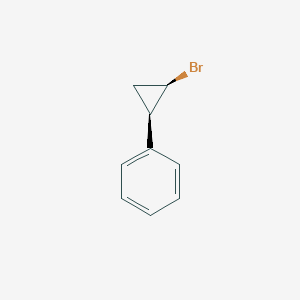

![5-[Bis(3,5-di-t-butyl-4-methoxyphenyl)phosphoroso]-2H-1,3-benZodioxole](/img/structure/B14013090.png)
